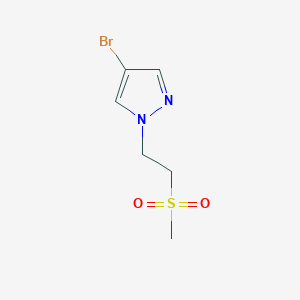

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-methylsulfonylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPINIVWFYJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183252-85-8 | |

| Record name | 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of the novel heterocyclic compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, explaining not just the procedural steps but the scientific rationale behind the experimental design and data analysis.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The title compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, incorporates several key structural features: a brominated pyrazole ring, which provides a site for further functionalization, and a methanesulfonylethyl group at the N1 position, which can influence solubility, metabolic stability, and receptor binding. Accurate and definitive structure confirmation is a critical first step in the development of any new chemical entity. This guide outlines a systematic approach to achieve this, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Proposed Synthesis

A plausible and efficient synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole involves the N-alkylation of 4-bromo-1H-pyrazole. Two primary strategies can be envisioned:

-

Reaction with an activated ethyl methanesulfonate derivative: Treating 4-bromo-1H-pyrazole with a reagent such as 2-chloroethyl methyl sulfone in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent like DMF or acetonitrile.[2] The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming the desired product.

-

Michael addition to methyl vinyl sulfone: A conjugate addition of 4-bromo-1H-pyrazole to methyl vinyl sulfone, often catalyzed by a base. This approach takes advantage of the electrophilic nature of the double bond in the vinyl sulfone.

The following workflow illustrates the first proposed synthetic route.

Caption: Proposed synthesis of the target compound via N-alkylation.

I. Mass Spectrometry (MS)

A. Rationale and Experimental Approach

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a newly synthesized compound. For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₆H₉BrN₂O₂S). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear diagnostic signature in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically preferred for pyrazole derivatives to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values for the proposed formula.

B. Expected Data and Interpretation

The molecular weight of C₆H₉BrN₂O₂S is 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br). The HRMS spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z values corresponding to these masses, with nearly equal intensities.

Table 1: Predicted HRMS Data for [C₆H₁₀BrN₂O₂S]⁺

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Intensity |

| [M+H]⁺ | 268.9753 | 270.9733 | ~1:1 |

C. Fragmentation Analysis

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through fragmentation analysis. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂ from the heterocyclic ring.[3] For the target molecule, fragmentation is also expected to occur along the ethylsulfonyl side chain.

Plausible Fragmentation Pathway:

Caption: Plausible fragmentation pathways for the target molecule.

-

Loss of the methanesulfonyl group: A prominent fragmentation pathway would involve the cleavage of the N-C bond of the ethyl group or cleavage at the sulfonyl group, leading to fragments corresponding to the loss of CH₃SO₂ (79 Da).

-

Cleavage of the pyrazole ring: Subsequent fragmentation of the pyrazole-containing ions could involve the characteristic loss of HCN (27 Da).

-

Formation of the 4-bromopyrazole cation: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 4-bromopyrazole cation (m/z 146/148).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Rationale and Experimental Approach

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the overall structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the assignments.

B. Predicted ¹H NMR Data and Interpretation

Based on established chemical shift principles and data from similar structures, the following ¹H NMR spectrum is predicted (in CDCl₃).

Table 2: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 (pyrazole) | ~7.6 | s | 1H |

| H-5 (pyrazole) | ~7.5 | s | 1H |

| N-CH₂ | ~4.4 | t | 2H |

| CH₂-SO₂ | ~3.5 | t | 2H |

| SO₂-CH₃ | ~2.9 | s | 3H |

-

Pyrazole Protons (H-3 and H-5): These protons will appear as singlets in the aromatic region. The electron-withdrawing nature of the N1-substituent and the bromine at C4 will influence their exact chemical shifts.

-

Ethyl Group Protons (N-CH₂ and CH₂-SO₂): These will appear as two triplets due to coupling with each other. The N-CH₂ protons will be further downfield due to the direct attachment to the nitrogen of the pyrazole ring.

-

Methyl Protons (SO₂-CH₃): This will be a sharp singlet, typically found around 2.9-3.1 ppm.

C. Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | ~140 |

| C-5 (pyrazole) | ~129 |

| C-4 (pyrazole) | ~93 |

| N-CH₂ | ~50 |

| CH₂-SO₂ | ~54 |

| SO₂-CH₃ | ~42 |

-

Pyrazole Carbons: The C-3 and C-5 carbons will appear in the aromatic region, while the C-4 carbon, being directly attached to bromine, will be significantly shielded and appear at a much higher field.

-

Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are characteristic of their positions relative to the nitrogen and sulfonyl groups.

III. Infrared (IR) Spectroscopy

A. Rationale and Experimental Approach

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, key absorptions will correspond to the pyrazole ring, the C-H bonds of the alkyl groups, and the sulfonyl group.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

B. Expected Data and Interpretation

Table 4: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (pyrazole) | 3100-3150 | Aromatic C-H stretch |

| C-H (alkyl) | 2850-3000 | Aliphatic C-H stretch |

| C=N, C=C (pyrazole) | 1500-1600 | Ring stretching vibrations |

| S=O (sulfonyl) | 1300-1350 and 1120-1160 | Asymmetric and symmetric stretching |

| C-N | 1250-1350 | Stretching vibration |

| C-Br | 500-600 | Stretching vibration |

The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are highly diagnostic for the sulfonyl group.

IV. Structure Confirmation: A Holistic Approach

The definitive elucidation of the structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is achieved by the congruent analysis of all spectroscopic data.

Caption: Integrated workflow for structure confirmation.

-

HRMS provides the exact molecular formula and the presence of bromine.

-

¹H and ¹³C NMR establish the carbon-hydrogen framework, including the substitution pattern on the pyrazole ring and the structure of the N1-side chain.

-

IR spectroscopy confirms the presence of key functional groups, most notably the sulfonyl moiety.

The convergence of these independent analytical techniques provides a self-validating system, leading to the confident and unambiguous assignment of the structure as 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

References

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4–Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23247855, 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62128592, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177726348, 4-Bromo-1-(2,2-dimethylcyclobutyl)pyrazole. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link].

-

Patentscope (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. Retrieved from [Link].

-

Patentscope (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from [Link].

-

Vina, J. et al. (2019). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 39(11), 3237-3242. Available at: [Link].

-

Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link].

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link].

-

Ferreira, V. F. et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5727. Available at: [Link].

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved from [Link].

-

Koppel, T. et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2465. Available at: [Link].

Sources

An In-depth Technical Guide to the Chemical Reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic design of functionalized heterocyclic compounds is paramount to the discovery of novel bioactive agents. Among these, pyrazole derivatives have emerged as a privileged scaffold, present in a multitude of approved drugs and clinical candidates.[1][2] This guide focuses on the chemical reactivity of a specific, strategically functionalized derivative: 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . This molecule is of particular interest to medicinal chemists and process development scientists due to its dual reactive sites: a C4-bromine atom poised for cross-coupling reactions and an N1-(2-methanesulfonylethyl) substituent that can act as a masked Michael acceptor or a potential leaving group. Understanding the nuanced reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecular architectures.[3][4]

This technical guide will provide an in-depth analysis of the synthesis and chemical behavior of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, offering field-proven insights into its application in synthetic chemistry. We will explore the interplay between its two key functional groups and provide a framework for predicting its reactivity under various conditions.

Molecular Structure and Electronic Properties

The reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a direct consequence of its molecular structure. The pyrazole ring is an electron-rich five-membered heterocycle. The bromine atom at the C4 position is a versatile handle for a wide array of transformations. The N1-substituent, a 2-methanesulfonylethyl group, significantly influences the overall electronic properties and introduces a secondary site of reactivity. The potent electron-withdrawing nature of the methanesulfonyl group acidifies the protons on the adjacent methylene group and renders the vinyl sulfone, its potential elimination product, a highly reactive Michael acceptor.

Synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The most common and efficient method for the synthesis of N-alkylated pyrazoles, such as the title compound, is through a Michael addition reaction. This involves the reaction of 4-bromopyrazole with methyl vinyl sulfone. The nucleophilic nitrogen of the pyrazole ring adds to the electron-deficient double bond of the vinyl sulfone.

Experimental Protocol: Synthesis via Michael Addition

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.2 eq).

-

Addition of Michael Acceptor: To the stirred suspension, add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Caption: Synthetic pathway to 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Key Reactive Sites and Their Transformations

The unique structural features of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole provide two primary avenues for chemical modification: reactions at the C4-position and reactions involving the N1-substituent.

Reactivity at the C4-Position: A Hub for Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for building molecular complexity.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 4-bromopyrazole with a boronic acid or ester.

-

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand. The ligand's steric and electronic properties influence the efficiency of the catalytic cycle. A base is required to activate the boronic acid.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling with aryl and heteroaryl boronic acids. |

| Ligand | SPhos, XPhos | Bulky electron-rich ligands that promote oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are often effective. |

This reaction allows for the formation of C-N bonds, coupling the 4-bromopyrazole with a primary or secondary amine.

-

Expertise in Action: The selection of the appropriate catalyst and ligand is crucial and often substrate-dependent. For challenging couplings, specialized ligands such as Josiphos or Buchwald's biaryl phosphine ligands may be necessary.[5][6] The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS being commonly employed.

Caption: Cross-coupling reactions at the C4-position.

The C4-bromo moiety can also participate in other important transformations such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Ullmann (copper-catalyzed) reactions, further expanding its synthetic utility.

Reactivity of the N1-(2-methanesulfonylethyl) Substituent

The N1-substituent introduces a unique set of reactive possibilities, primarily centered around the excellent leaving group ability of the methanesulfonyl group.

Under basic conditions, the N1-(2-methanesulfonylethyl) group can undergo elimination to form the corresponding N1-vinylsulfonylpyrazole. This in-situ generated Michael acceptor can then be trapped by a suitable nucleophile.

-

Mechanistic Insight: The acidity of the protons alpha to the sulfone facilitates this elimination. The choice of base and reaction conditions can be tuned to favor either elimination or direct substitution.

The methanesulfonyl group is an excellent leaving group, making the ethyl chain susceptible to direct nucleophilic attack.[7] This allows for the displacement of the methanesulfonylethyl group with a variety of nucleophiles.

Experimental Protocol: Nucleophilic Displacement of the N1-Substituent

-

Reaction Setup: Dissolve 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alkoxide, 1.5 eq) to the solution.

-

Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Caption: Reactivity of the N1-(2-methanesulfonylethyl) group.

Interplay and Selectivity: C4 vs. N1 Reactivity

A key consideration when working with 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is the potential for competing reactions at the C4 and N1 positions. The reaction conditions will dictate the chemoselectivity.

-

Palladium-catalyzed cross-coupling reactions at the C4-position are typically performed under conditions that are compatible with the N1-substituent. The choice of a mild base and moderate temperatures will generally leave the N1-(2-methanesulfonylethyl) group intact.

-

Strongly basic or nucleophilic conditions at elevated temperatures are more likely to induce reactions at the N1-substituent, either through elimination or direct substitution.

By carefully selecting the reagents and reaction parameters, a skilled chemist can selectively functionalize either position, making this a highly versatile building block for combinatorial chemistry and lead optimization efforts.

Applications in Drug Discovery and Development

The dual reactivity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole makes it an attractive starting material for the synthesis of libraries of diverse pyrazole derivatives. These derivatives have shown promise in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][8] The ability to readily introduce a variety of substituents at the C4 position allows for the fine-tuning of a compound's pharmacological properties, while the N1-substituent can be used to modulate solubility, metabolic stability, or to introduce a reactive handle for covalent modification of biological targets.

Conclusion

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically active molecules. Its C4-bromo group serves as a reliable anchor for a multitude of cross-coupling reactions, while the N1-(2-methanesulfonylethyl) substituent provides a unique handle for further functionalization through elimination-addition or direct nucleophilic substitution pathways. A thorough understanding of the interplay between these two reactive sites, guided by the principles of mechanistic organic chemistry, empowers researchers to unlock the full synthetic potential of this versatile building block. This guide provides a foundational understanding to aid in the rational design of synthetic routes and the efficient execution of experiments, ultimately accelerating the pace of drug discovery and development.

References

-

Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic...[Link]

-

PMC. (n.d.). A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1, 1989, 239-245. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. [Link]

-

PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

This guide provides a comprehensive analysis of the spectroscopic data for the compound 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, a key intermediate in pharmaceutical research. For professionals in drug development and chemical synthesis, precise structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the underlying principles for the interpretation of this data, and provides standardized protocols for its acquisition. The structural elucidation of pyrazole derivatives is crucial as they are foundational in the development of a wide range of therapeutic agents.[1]

Compound Profile and Structural Overview

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

-

IUPAC Name: 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone[2]

-

CAS Number: 1183252-85-8[2]

-

Molecular Formula: C₆H₉BrN₂O₂S[2]

-

Molecular Weight: 253.12 g/mol [2]

The structural integrity of this molecule is the basis for its utility in further synthetic applications. The following diagram illustrates its atomic arrangement.

Caption: Molecular structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool, providing a detailed map of the hydrogen and carbon framework of a molecule.[3] The analysis presented here is based on established chemical shift principles and data from analogous pyrazole structures.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display four distinct signals, each corresponding to a unique chemical environment for the protons in the molecule.

-

Pyrazole Ring Protons (H-3 & H-5): The two protons on the pyrazole ring are expected to appear as two distinct singlets in the aromatic region (typically δ 7.5-8.0 ppm). The proton at the C-5 position is generally shifted slightly downfield compared to the C-3 proton due to the deshielding effect of the adjacent nitrogen atom bearing the ethylsulfonyl substituent.

-

Ethyl Chain Protons (-CH₂-CH₂-): This part of the structure will give rise to two triplets. The methylene group directly attached to the pyrazole nitrogen (N-CH₂) is expected around δ 4.2-4.5 ppm. The adjacent methylene group, which is closer to the electron-withdrawing sulfone group (-CH₂-SO₂), will appear further downfield, likely in the δ 3.4-3.7 ppm region. Their mutual coupling results in the triplet splitting pattern.

-

Methanesulfonyl Protons (-SO₂-CH₃): The three protons of the methyl group attached to the sulfone will produce a sharp singlet, expected to be in the δ 2.9-3.2 ppm range.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Singlet | 1H | H-5 (Pyrazole) |

| ~ 7.6 | Singlet | 1H | H-3 (Pyrazole) |

| ~ 4.3 | Triplet | 2H | N-CH₂ -CH₂-SO₂ |

| ~ 3.5 | Triplet | 2H | N-CH₂-CH₂ -SO₂ |

| ~ 3.0 | Singlet | 3H | -SO₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, six distinct carbon signals are expected.

-

Pyrazole Ring Carbons: The C-5 and C-3 carbons will appear in the aromatic region, typically between δ 130-140 ppm. The C-4 carbon, being directly attached to the electronegative bromine atom, will have its resonance shifted upfield to around δ 95-105 ppm.

-

Ethyl Chain and Methanesulfonyl Carbons: The methylene carbon attached to the nitrogen (N-C H₂) will be around δ 50-55 ppm, while the methylene carbon adjacent to the sulfone group (-C H₂-SO₂) will be in a similar region. The methyl carbon of the sulfone group (-SO₂-C H₃) is expected to be the most upfield signal, around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C -5 (Pyrazole) |

| ~ 132 | C -3 (Pyrazole) |

| ~ 98 | C -4 (Pyrazole) |

| ~ 52 | N-C H₂-CH₂-SO₂ |

| ~ 50 | N-CH₂-C H₂-SO₂ |

| ~ 42 | -SO₂-C H₃ |

Standard Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for this type of compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to 10-15 ppm.

-

Use a 30-45° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for adequate signal-to-noise.[3]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 200-250 ppm.

-

Use a 45° pulse angle.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through fragmentation analysis.[5][6]

Expected Molecular Ion Peak

Due to the presence of a single bromine atom, the molecular ion region of the mass spectrum is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, two peaks of almost equal intensity will be observed:

-

[M]⁺•: at m/z 253 (corresponding to C₆H₉⁷⁹BrN₂O₂S)

-

[M+2]⁺•: at m/z 255 (corresponding to C₆H₉⁸¹BrN₂O₂S)

The presence of this distinct doublet is a strong indicator of a monobrominated compound.[7]

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is governed by the weakest bonds and the stability of the resulting fragments.[6] For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, several key fragmentation pathways are plausible.

-

Loss of the Methanesulfonyl Radical: Cleavage of the C-S bond can lead to the loss of a ·SO₂CH₃ radical (mass 79), resulting in a significant fragment.

-

Cleavage of the Ethyl Chain: Fragmentation can occur along the ethyl linker.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of stable neutral molecules like HCN (mass 27).[8]

Table 3: Predicted Major Mass Fragments

| m/z (for ⁷⁹Br) | Possible Fragment Structure/Loss |

| 253 | [M]⁺• Molecular Ion |

| 174 | [M - SO₂CH₃]⁺ |

| 146 | [4-bromopyrazole]⁺ |

| 79 | [SO₂CH₃]⁺ |

Standard Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often providing rich fragmentation data.

-

Electrospray Ionization (ESI): A softer ionization technique, ideal for less volatile or thermally labile compounds, which typically shows a prominent molecular ion.[5]

-

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).

-

High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum to obtain the exact mass of the molecular ion.[5]

Integrated Analytical Workflow

The robust characterization of a synthetic compound relies on a structured analytical workflow, integrating synthesis, purification, and spectroscopic confirmation.

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[5]

Conclusion

The structural elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is reliably achieved through the combined application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through its characteristic isotopic pattern and fragmentation. This guide serves as a practical reference for researchers, ensuring the confident identification and quality control of this important synthetic building block, thereby supporting the advancement of pharmaceutical discovery and development.

References

-

Santos, L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

PubChem. 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 1H-Pyrazole, 4-bromo-. National Institute of Standards and Technology. Available at: [Link]

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]

- Google Patents. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

Costin, G.-P., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

-

PubChem. 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. General procedure for the synthesis of aryl chlorides. Available at: [Link]

- Google Patents. Preparation method and application of bromopyrazole compound intermediate.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Pharmazone. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

-

Clark, J. Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Organic Letters. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]

-

ATB. 4-Bromoanisole. The Automated Topology Builder. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | 1183252-85-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for the compound 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole. In the absence of specific experimental data for this molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust framework for its handling, storage, and stability assessment.

Chemical Identity and Structural Considerations

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a substituted pyrazole with a molecular structure that integrates three key functional moieties: a 4-bromopyrazole ring, an N-ethyl linker, and a terminal methanesulfonyl group. The interplay of these components dictates the overall stability and reactivity of the molecule.

-

4-Bromopyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability.[1] The presence of a bromine atom at the 4-position and a sulfonylethyl group at the N1-position influences the electron density and reactivity of the ring.

-

N-(2-methanesulfonylethyl) Group: This substituent is anticipated to be a key factor in the molecule's stability profile, particularly its susceptibility to hydrolysis.

Figure 1. Chemical structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Predicted Stability Profile and Potential Degradation Pathways

The stability of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is likely influenced by temperature, pH, light, and the presence of oxidizing agents. The following sections detail the anticipated degradation pathways based on the molecule's functional groups.

Hydrolytic Stability

The N-sulfonyl group is a potential site for hydrolysis. Studies on N-sulfonyl pyrazole derivatives have indicated susceptibility to degradation in aqueous buffer, particularly under basic conditions (pH 8), with half-lives as short as 1-2 hours for some compounds.[2] The methanesulfonylethyl group may undergo cleavage at the S-C or N-C bonds under certain hydrolytic conditions. The rate of hydrolysis is expected to be pH-dependent.

Thermal Stability

The pyrazole ring itself is generally thermally stable. However, the overall thermal stability of the molecule will be dictated by the weakest bond. The methanesulfonate functional group is known to be thermally stable at temperatures up to 400°C in the context of its metal salts.[3] Despite this, the complete molecule's thermal stability may be lower and should be experimentally determined.[4][5]

Photostability

Bromo-substituted aromatic and heteroaromatic compounds can be susceptible to photodecomposition. Exposure to UV or high-intensity visible light may lead to the cleavage of the C-Br bond, potentially generating radical species that could initiate further degradation. It is advisable to handle and store the compound protected from light.

Oxidative Stability

While the pyrazole ring is relatively resistant to oxidation, other parts of the molecule could be susceptible. Strong oxidizing agents should be avoided during handling and storage.

Figure 2. Potential degradation pathways for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling procedures are recommended to maintain the integrity of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. | Lower temperatures slow down the rate of potential hydrolytic and thermal degradation. |

| Light | Store in an amber or opaque container. Protect from direct light. | Minimizes the risk of photodegradation, particularly cleavage of the C-Br bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation that may be initiated by atmospheric components. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes exposure to moisture, thereby reducing the potential for hydrolysis. |

| pH | Avoid strongly acidic or basic conditions. | The N-sulfonyl group is particularly susceptible to base-catalyzed hydrolysis.[2] |

Table 1. Recommended Storage Conditions.

Experimental Protocols for Stability Assessment

To definitively determine the stability of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow

Figure 3. Experimental workflow for a forced degradation study.

Step-by-Step Methodology for Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS). This will allow for the quantification of the parent compound and the detection and identification of any degradation products.

-

Data Analysis: Calculate the percentage degradation of the parent compound at each time point. Identify and characterize the structure of significant degradation products using techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

While specific stability data for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is not currently available in the public domain, a comprehensive understanding of its constituent functional groups allows for a scientifically grounded approach to its storage, handling, and stability assessment. The pyrazole core provides a degree of inherent stability, but the N-sulfonyl and bromo substituents introduce potential liabilities, primarily through hydrolysis and photodecomposition. Adherence to the recommended storage conditions is crucial for preserving the integrity of this compound. Furthermore, the implementation of a systematic forced degradation study will provide the necessary experimental data to fully elucidate its stability profile and ensure its appropriate use in research and development.

References

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]

-

Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI. Available at: [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

-

Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

-

Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

-

Thermal Stability of Amorphous Solid Dispersions. PMC. Available at: [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

-

New molecular structures based on phosphorus, boron, nitrogen or P-block elements. Rennes Institute of Chemical Sciences. Available at: [Link]

-

Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. ResearchGate. Available at: [Link]

-

On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. ResearchGate. Available at: [Link]

-

Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole in the Synthesis of Novel Anti-inflammatory Agents

Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties make it a privileged scaffold, particularly in the design of anti-inflammatory agents. A prime example is Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, which features a central pyrazole ring.[2] The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[3]

This document provides detailed application notes and protocols for the utilization of a key intermediate, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole , in the synthesis of novel pyrazole-based anti-inflammatory agents. The strategic placement of the bromine atom at the 4-position of the pyrazole ring offers a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity.

The 1-(2-methanesulfonylethyl) substituent is also of significant interest. The methanesulfonyl group can influence the pharmacokinetic properties of the final compound, potentially enhancing solubility and metabolic stability. This guide will focus on the practical application of this building block in the synthesis of a Celecoxib analogue, providing researchers with the necessary protocols and scientific rationale to advance their drug discovery programs.

Core Synthetic Strategy: Suzuki-Miyaura Coupling for the Construction of Diaryl-Pyrazoles

The central transformation in the synthesis of the target anti-inflammatory agents is the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction facilitates the formation of a carbon-carbon bond between the brominated pyrazole and an arylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

The general workflow for the synthesis of a Celecoxib analogue from 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is depicted below:

Caption: Synthetic workflow for a Celecoxib analogue.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole with 4-Aminophenylboronic Acid

This protocol outlines the synthesis of the key intermediate, 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine.

Materials:

-

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

-

4-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

-

Magnetic stirrer with heating

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: To the reaction mixture, add a degassed 3:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure good stirring (approximately 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine.[1]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.

-

Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Protocol 2: Sulfonylation of 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine

This protocol describes the final step in the synthesis of the Celecoxib analogue.

Materials:

-

4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine

-

4-Methylbenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine (1.0 eq) in dry dichloromethane in a round-bottom flask.

-

Base Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in dry dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final Celecoxib analogue.

Data Presentation

The following table summarizes the expected outcomes of the Suzuki-Miyaura coupling reaction with various arylboronic acids, demonstrating the versatility of the 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole intermediate.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | 4-Aminophenylboronic acid | 4-(1-(2-(methylsulfonyl)ethyl)-1H-pyrazol-4-yl)benzenamine | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 1-(2-(Methylsulfonyl)ethyl)-4-(4-methoxyphenyl)-1H-pyrazole | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 1-(2-(Methylsulfonyl)ethyl)-4-(3-fluorophenyl)-1H-pyrazole | 70-80 |

| 4 | Pyridine-3-boronic acid | 3-(1-(2-(Methylsulfonyl)ethyl)-1H-pyrazol-4-yl)pyridine | 65-75 |

Mechanism and Pathway Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

The use of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole as a versatile building block opens up new avenues for the synthesis of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust and reproducible methodology for the construction of diaryl-pyrazole derivatives via Suzuki-Miyaura coupling. The strategic design of this intermediate allows for the facile introduction of diverse functionalities, enabling the fine-tuning of the pharmacological properties of the final compounds. Researchers in drug discovery can leverage these protocols to accelerate the development of the next generation of safer and more effective anti-inflammatory therapies.

References

-

Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569–3584. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

-

A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. ResearchGate. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

-

Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

- WO2010095024A2 - An improved process for the preparation of celecoxib.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. MDPI. [Link]

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the regioselectivity of 4-bromopyrazole N-alkylation

Welcome to the technical support center for improving the regioselectivity of 4-bromopyrazole N-alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to master this common but often challenging transformation. This resource is structured as a series of questions you might encounter in your own lab, providing in-depth answers, validated protocols, and the reasoning behind each experimental choice.

Fundamental Concepts: The Root of the Regioselectivity Challenge

Q1: Why is the N-alkylation of 4-bromopyrazole often unselective?

The core of the issue lies in the tautomerism of the pyrazole ring. 4-bromopyrazole exists as a dynamic equilibrium of two tautomeric forms, where the proton resides on either the N1 or N2 nitrogen. These tautomers are energetically very similar, meaning both nitrogen atoms are available for alkylation. Furthermore, upon deprotonation with a base, a single, resonance-stabilized pyrazolate anion is formed. This anion has nucleophilic character at both nitrogen atoms, leading to the potential formation of two different regioisomeric products upon reaction with an electrophile (the alkylating agent).[1][2]

Caption: Key factors directing N1 vs. N2 alkylation selectivity.

Analytical Workflow: Identifying Your Isomers

Q5: The reaction is complete, but how can I definitively identify the N1 and N2 isomers?

Correctly identifying the regioisomers is crucial. A combination of chromatographic and spectroscopic methods is the most reliable approach.

-

Thin-Layer Chromatography (TLC) and Column Chromatography: Regioisomers often have slightly different polarities and can frequently be separated by silica gel chromatography. [3]The N1 isomer is typically less polar than the N2 isomer and will have a higher Rf value on TLC. Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives good separation on TLC before attempting preparative column chromatography.

-

NMR Spectroscopy: This is the most powerful tool for structural assignment.

-

¹H NMR: The chemical shifts of the pyrazole ring protons (at C3 and C5) will be different for each isomer. The proton on the carbon adjacent to the N-alkyl group is often shifted differently compared to its counterpart in the other isomer.

-

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the ring carbons provide clear evidence of the substitution pattern.

-

2D NMR (NOESY/ROESY): This is the definitive method. [3]An NOE (Nuclear Overhauser Effect) correlation will be observed between the protons of the N-alkyl group and the proton on the adjacent ring carbon (C5 for the N1 isomer, C3 for the N2 isomer). For example, for the 1-alkyl-4-bromopyrazole, you would expect to see a spatial correlation between the alkyl group's α-protons and the C5-H proton. This correlation would be absent in the N2 isomer. [3]

-

Validated Experimental Protocols

Protocol 1: General N-Alkylation of 4-Bromopyrazole (Illustrative)

This protocol uses common conditions that often lead to isomer mixtures but serves as a reliable baseline experiment.

-

Safety: Work in a well-ventilated fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses). NaH is water-reactive and flammable.

-

Reagents:

-

4-Bromopyrazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Alkyl Halide (e.g., Iodomethane or Bromoethane, 1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrazole.

-

Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the NaH portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the effervescence ceases.

-

Cool the mixture back to 0 °C.

-

Add the alkyl halide dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

-

Workup & Purification:

-

Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.

-

Protocol 2: N1-Selective Alkylation with a Bulky Electrophile

This protocol is optimized to favor the formation of the N1 isomer by leveraging steric hindrance.

-

Safety: Same as Protocol 1.

-

Reagents:

-

4-Bromopyrazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Bulky Alkyl Halide (e.g., 2-Iodopropane, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Follow steps 1-2 of Protocol 1, using anhydrous THF as the solvent.

-

Cool the suspension to 0 °C.

-

Add NaH portion-wise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add the 2-iodopropane dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material. The reaction may be gently heated (e.g., to 40-50 °C) if it is sluggish.

-

-

Workup & Purification:

-

Follow the workup and purification steps from Protocol 1. The N1 isomer should be the major product, exhibiting a higher Rf on TLC.

-

References

-

Zarudnitskii, E. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

-

Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

-

Huang, A., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

-

Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

-

Pfab, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

-

Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis. Available at: [Link]

-

Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

- Fujioka, T., et al. (1996). N-alkylation method of pyrazole. Google Patents.

-

Sereda, G. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

-

O'Keeffe, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

-

Singh, U. P., & Singh, P. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystal Structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole Derivatives: A Methodological and Comparative Analysis

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, infectious diseases, and central nervous system disorders.[1] For drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount, as it governs molecular interactions with biological targets. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating this atomic-level detail, providing crucial insights into molecular geometry, conformation, and intermolecular interactions that dictate a compound's physicochemical properties and biological activity.[2]

This guide focuses on a specific, promising scaffold: 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . While the precise crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive roadmap for its determination and interpretation. We will present a robust, field-proven experimental workflow for its synthesis, crystallization, and structural analysis. Furthermore, we will conduct a comparative analysis, contrasting the known crystal structure of the parent heterocycle, 4-bromo-1H-pyrazole, with predictive insights into how the introduction of the 2-methanesulfonylethyl substituent will likely influence the crystal packing and supramolecular architecture. This document is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to the rational design of novel pyrazole-based therapeutics.

Part 1: The Experimental Blueprint: From Synthesis to Structure Solution

To analyze a crystal structure, one must first obtain high-quality single crystals. This section details a self-validating, step-by-step protocol to synthesize and crystallize the target compound, followed by the definitive process of X-ray diffraction analysis.

A. Proposed Synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

The synthesis of N-alkyl pyrazoles can be achieved through various established methods.[3][4] A reliable approach for the target compound involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable electrophile. The causality behind this choice lies in the commercial availability of the starting pyrazole and the straightforward nature of N-alkylation reactions.

Experimental Protocol: N-alkylation

-

Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: The base deprotonates the pyrazole nitrogen, forming a nucleophilic anion poised for reaction.

-

Nucleophilic Attack: After stirring for 30 minutes, add 2-chloroethyl methyl sulfone (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The pyrazole anion displaces the chloride on the electrophile in a classic SN2 reaction.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure target compound. Rationale: This standard workup procedure removes inorganic salts and isolates the desired organic product.

Caption: The comprehensive workflow for X-ray crystal structure determination.

Experimental Protocol: Structure Determination

-

Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion and radiation damage. [1]The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full data set may take several hours to collect. [1]2. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods, to generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the experimental diffraction data.

-

Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. Software like PLATON can be used to check for missed symmetry or other potential issues. [5]The refined structure is typically reported in a standard Crystallographic Information File (CIF) format.

Part 2: Comparative Structural Analysis: Predicting the Impact of the Sulfonyl Sidechain

With no available experimental data for our target compound, we can generate valuable hypotheses by comparing the known crystal structure of 4-bromo-1H-pyrazole with the expected structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole . The key difference is the N1 substituent, which will profoundly impact molecular conformation and intermolecular interactions.

The sulfonyl group is a strong hydrogen bond acceptor and its presence can significantly influence crystal packing through these interactions. [6][7]Furthermore, the flexible ethyl linker allows for multiple possible conformations.

Comparative Data Table

The following table contrasts the known crystallographic data for 4-bromo-1H-pyrazole with predicted values and features for its N-substituted derivative.

| Parameter | 4-bromo-1H-pyrazole (Known) | 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (Predicted) | Rationale for Prediction |

| Formula | C₃H₃BrN₂ | C₆H₁₀BrN₃O₂S | Addition of C₃H₇O₂S group |

| Molecular Weight | 146.97 | 268.13 | Calculated from formula |

| Crystal System | Orthorhombic | Monoclinic or Triclinic | The addition of a bulky, asymmetric sidechain often leads to lower symmetry crystal systems. |

| Primary Intermolecular Interaction | N-H···N hydrogen bonds forming trimers | C-H···O hydrogen bonds (sulfonyl), Halogen bonds (C-Br···O/N) | The N-H donor is replaced. The sulfonyl oxygens are strong H-bond acceptors. The bromine can act as a halogen bond donor. [8] |

| Molecular Conformation | Planar pyrazole ring | Flexible sidechain; likely non-planar overall conformation | The ethyl linker allows for rotational freedom (torsional angles). |

| Potential for Polymorphism | Low | High | The conformational flexibility of the sidechain and multiple potential hydrogen bonding motifs increase the likelihood of different stable crystal packing arrangements (polymorphs). [6] |

Discussion of Expected Structural Features

-